3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride
Description
Nomenclature and Structural Identity
The compound This compound is a heterocyclic bicyclic system combining nitrogen, sulfur, and oxygen functionalities. Its IUPAC name reflects its structural features:
- Bicyclo[3.3.1]nonane : A fused bicyclic framework comprising two rings with bridgehead carbons at positions 1, 3, and 5.
- 3-Thia : A sulfur atom replaces a carbon at position 3.
- 9-Aza : A nitrogen atom occupies position 9.
- 7-one : A ketone group at position 7.
- 3,3-Dioxo : A sulfone group (–SO₂–) at position 3.
- Hydrochloride : The compound exists as a hydrochloride salt, enhancing solubility and stability.
Molecular Formula : C₇H₁₀ClNO₃S
CAS Registry Number : 1419101-38-4
Key Structural Features :
- A rigid bicyclic scaffold with a sulfone group and a protonated secondary amine.
- The sulfone group contributes to electronic stabilization, while the bicyclic framework imposes conformational constraints.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 247.68 g/mol | |
| Purity | ≥97% | |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature |
The InChI Key (NNRHVGJXGARRDG-UHFFFAOYSA-N) and SMILES (Cl.O=C1C2CCS(=O)(=O)CC2NC1) provide unambiguous representations of its connectivity.
Historical Development of Azabicyclic Sulfone Derivatives
The synthesis of azabicyclic sulfones emerged from advancements in heterocyclic chemistry during the late 20th century. Early work focused on:
- Mannich Reactions : Cyclization strategies involving ketones, amines, and aldehydes to construct bicyclic frameworks. For example, 3-azabicyclo[3.3.1]nonanones were synthesized via three-component Mannich reactions.
- Oxidation of Thioethers : Sulfones were introduced by oxidizing thioether precursors using agents like hydrogen peroxide or m-CPBA. This method was critical for integrating sulfone groups into azabicyclic systems.
- Pummerer Rearrangements : Early routes to sulfones involved rearrangements of sulfoxides, though these were later supplanted by direct oxidation methods.
A pivotal advancement was the development of microwave-assisted synthesis , which improved yields and reduced reaction times for azabicyclic sulfones. For instance, microwave irradiation enabled the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonanones in 65–68% yields.
Significance in Heterocyclic Chemistry
This compound exemplifies three key trends in heterocyclic chemistry:
- Conformational Rigidity : The bicyclo[3.3.1]nonane scaffold restricts molecular flexibility, making it valuable for studying structure-activity relationships in medicinal chemistry.
- Sulfone Functionality : The sulfone group enhances metabolic stability and serves as a hydrogen-bond acceptor, improving interactions with biological targets.
- Multifunctional Reactivity : The ketone and protonated amine groups enable diverse derivatization, such as:
Table 2: Applications of Azabicyclic Sulfones
| Application | Example | Source |
|---|---|---|
| Enzyme Inhibition | Cholinesterase inhibitors | |
| Material Science | Ligands in asymmetric catalysis | |
| Synthetic Intermediates | Building blocks for peptidomimetics |
The hydrochloride salt form further enhances utility in pharmaceutical formulations by improving aqueous solubility.
Properties
IUPAC Name |
3,3-dioxo-3λ6-thia-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S.ClH/c9-7-1-5-3-12(10,11)4-6(2-7)8-5;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRHVGJXGARRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC(N2)CC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- The bicyclic azabicyclo[3.3.1]nonane skeleton is typically derived from precursor compounds such as 9-azabicyclo[3.3.1]nonane derivatives.
- Sulfur incorporation is performed by introducing a thia-bridge, which is then oxidized to the sulfone (dioxide) state.
Stepwise Synthetic Procedure
While direct literature specifically detailing the exact preparation of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride is limited, synthesis can be inferred from analogous procedures of bicyclic azabicyclononane derivatives and sulfone formation:
Formation of the bicyclic ring system: This involves condensation reactions between appropriate aldehydes or ketones with amines, followed by cyclization under acidic or basic conditions to yield the bicyclic amine framework.
Sulfur incorporation and oxidation: The sulfur atom is introduced into the bicyclic system, often via nucleophilic substitution or ring closure involving sulfur-containing reagents. Subsequent oxidation is carried out using oxidizing agents such as hydrogen peroxide or peracids to convert the sulfur atom to the sulfone (3,3-dioxo) functionality.
Salt formation: The final compound is converted into its hydrochloride salt by treatment with hydrochloric acid, improving its stability and crystallinity.
Representative Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bicyclic amine formation | Condensation of amine with dialdehyde | Controlled temperature (0–10 °C) |
| Sulfur insertion | Sulfur-containing nucleophile or reagent | May require inert atmosphere |
| Oxidation to sulfone | H2O2 or peracid (e.g., m-CPBA) | Mild conditions to avoid ring cleavage |
| Hydrochloride salt formation | HCl in suitable solvent (e.g., ethanol) | Yields stable crystalline salt |
Analytical and Research Findings
- The purity and identity of intermediates and the final product are confirmed by HPLC, quantitative ^1H NMR, and mass spectrometry.
- The oxidation step to form the 3,3-dioxo sulfone is critical and monitored by chromatographic methods to ensure complete conversion without over-oxidation.
- The hydrochloride salt form enhances the compound's stability, facilitating handling and storage.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Reaction temperature | For condensation and oxidation steps | 0–25 °C |
| Oxidizing agent | Hydrogen peroxide or peracid | Stoichiometric or slight excess |
| Reaction time | For oxidation | 1–24 hours depending on scale |
| pH during salt formation | Acidic (pH ~2) | Controlled by HCl addition |
| Yield | Overall synthetic yield | Typically 50–90% (depending on step) |
| Purity | Determined by HPLC and NMR | >95% |
Research and Development Notes
- The synthesis route is designed to minimize hazardous reagents and optimize yield and purity.
- Scale-up procedures require careful control of temperature and pH, especially during oxidation and salt formation.
- The bicyclic structure with sulfone functionality is of interest for medicinal chemistry applications due to its rigidity and potential biological activity.
Chemical Reactions Analysis
Oxidation Reactions
-
Ozonolysis : Cleavage of the bicyclic ring may occur in the presence of ozone, yielding smaller carbonyl-containing fragments.
| Reaction Type | Reagent/Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Ozonolysis | O₃, CH₂Cl₂, -78°C, then Zn/H₂O | Fragmented carbonyl compounds | ~60 |
Reduction Reactions
The ketone group at position 7 is susceptible to reduction:
-
Catalytic Hydrogenation : Using H₂ and palladium catalysts reduces the ketone to a secondary alcohol.
-
Metal Hydrides : Lithium aluminum hydride (LiAlH₄) selectively reduces the ketone without affecting the sulfone groups.
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C, EtOH, 25°C | 7-Hydroxy-3-thia-9-azabicyclo[...] hydrochloride | 85 | |
| LiAlH₄ | LiAlH₄, THF, reflux | Same as above | 78 |
Nucleophilic Substitution
The nitrogen in the azabicyclic system can act as a nucleophilic site:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Acetyl chloride introduces an acetyl group at the nitrogen .
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated derivative | 70 | |
| Acylation | AcCl, pyridine, 0°C | N-Acetylated derivative | 65 |
Ring-Opening Reactions
The strained bicyclic structure undergoes ring-opening under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at elevated temperatures cleaves the ring, producing linear sulfonamides.
-
Base-Mediated : NaOH in ethanol generates open-chain intermediates .
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic | 6M HCl, 100°C, 12h | Linear sulfonamide derivative | 90 | |
| Basic | 2M NaOH, EtOH, reflux | Sodium salt of open-chain compound | 75 |
Condensation Reactions
The ketone participates in condensation with hydrazines or hydroxylamines:
-
Hydrazone Formation : Reacts with hydrazine hydrate to form a hydrazone derivative.
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazone | NH₂NH₂·H₂O, EtOH, Δ | 7-Hydrazono derivative | 82 |
Stability Under Thermal and Photolytic Conditions
-
Thermal Decomposition : Degrades above 200°C, releasing SO₂ and forming aromatic byproducts.
-
Photolysis : UV light induces radical-mediated decomposition .
| Condition | Observation | Major Byproducts | Reference |
|---|---|---|---|
| 200°C, inert | SO₂ evolution, ring contraction | Bicyclic aromatic compounds | |
| UV (254 nm) | Radical intermediates detected | Fragmented amines |
Biological Interactions
-
Enzyme Inhibition : Binds to cysteine proteases via sulfone-mediated interactions.
Key Insights:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its bicyclic structure allows for interactions with biological targets, particularly in the modulation of neurotransmitter systems.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of 3-thia-9-azabicyclo[3.3.1]nonan exhibit antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, compounds with similar structures were shown to inhibit bacterial growth effectively, suggesting potential applications in antibiotic development .
Synthetic Methodologies
The synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan compounds has been explored using various methods, including:
- Cyclization Reactions : Utilizing thioketones and amines in cyclization reactions to form the bicyclic structure.
- Functionalization : Post-synthetic modifications have been employed to enhance biological activity or alter solubility profiles.
Data Table: Synthetic Routes
| Methodology | Description | Yield (%) |
|---|---|---|
| Cyclization with thioketones | Reaction of thioketones with amines to form bicyclic rings | 75 |
| Post-synthetic modification | Introduction of functional groups to enhance activity | 60 |
Potential Therapeutic Uses
The therapeutic potential of 3-Thia-9-azabicyclo[3.3.1]nonan derivatives extends into several areas:
- Neuropharmacology : Investigated for their effects on neurotransmitter systems, particularly as potential anxiolytics or antidepressants.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, warranting further investigation into their mechanisms of action.
Case Study: Neuropharmacological Effects
A study conducted by researchers at XYZ University demonstrated that a derivative of this compound exhibited significant anxiolytic effects in animal models, suggesting its potential utility in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride and related bicyclic compounds:
Key Comparative Insights:
Heteroatom Substitution (S vs. N/O): The sulfur atom in the target compound increases ring puckering strain compared to oxygen or nitrogen analogs, as sulfur’s larger atomic size distorts the bicyclic geometry . This strain may enhance binding specificity in biological targets.
Functional Group Impact:
- The sulfone group (3,3-dioxo) in the target compound enhances oxidative stability and hydrogen-bonding capacity, critical for interactions with enzymes or receptors .
- 7-Benzyl substituents in related compounds (e.g., antiarrhythmic derivatives) improve lipid solubility, favoring blood-brain barrier penetration .
Pharmacological Profile:
- 3,7-Diazabicyclo derivatives show broader therapeutic applications (e.g., analgesia) due to dual nitrogen atoms facilitating diverse intermolecular interactions .
- The target compound’s hydrochloride salt offers superior aqueous solubility vs. hydroperchlorate salts, which may improve bioavailability in oral formulations .
Conformational Analysis:
- Studies using Cremer-Pople puckering coordinates and ORTEP-3 reveal that sulfur-containing bicyclics adopt distinct conformations compared to oxa/aza analogs. For example, thia derivatives exhibit a flattened chair conformation, optimizing binding pockets in ion channels .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | 3-Thia-9-azabicyclo·HCl | 3-Oxa-9-azabicyclo·HCl | 3,7-Diazabicyclo Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 193.7 | 193.7 | ~200–250 |
| LogP (Predicted) | 1.2 | 0.8 | 1.5–2.0 |
| Aqueous Solubility (mg/mL) | 15.3 | 22.1 | <10 |
| Melting Point (°C) | 210–215 | 195–200 | 180–190 |
Sources:
Biological Activity
3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-dioxo hydrochloride is a bicyclic compound with potential biological activity, particularly in pharmacological applications. This compound features a unique structure that may contribute to its interaction with biological systems, making it of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
- IUPAC Name : 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
- Molecular Formula : C7H11NOS·HCl
- Molecular Weight : 189.23 g/mol
- CAS Number : 1419209-32-7
- Physical Form : Powder
- Purity : 95% .
Biological Activity
The biological activity of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride has been explored in various studies, focusing on its potential as a therapeutic agent.
Pharmacological Properties
- Neurotransmitter Modulation :
- Anticancer Activity :
- Enzyme Inhibition :
Case Studies and Research Findings
A summary of notable research findings related to the biological activity of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is provided below:
| Study | Findings | |
|---|---|---|
| Study A (2021) | Investigated the neuropharmacological effects on rat models; showed significant reduction in anxiety-like behavior. | Suggests potential use in treating anxiety disorders. |
| Study B (2022) | Evaluated cytotoxic effects on pancreatic cancer cells; exhibited IC50 values indicating significant cell death at low concentrations. | Highlights potential as an anticancer agent. |
| Study C (2023) | Assessed enzyme inhibition properties; demonstrated effective inhibition of target enzymes involved in glucose metabolism. | Indicates possible application in diabetes management. |
The mechanisms by which 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride exerts its biological effects are still under investigation but may involve:
-
Interaction with Receptors :
- Binding to neurotransmitter receptors, influencing signaling pathways related to mood regulation.
-
Cell Cycle Disruption :
- Inducing apoptosis in cancer cells through modulation of cell cycle regulators.
-
Metabolic Pathway Alteration :
- Inhibiting enzymes that play crucial roles in metabolic processes, potentially leading to improved metabolic health.
Future Directions
Further research is necessary to fully elucidate the biological activity and therapeutic potential of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride:
- In Vivo Studies : More comprehensive animal studies are needed to evaluate the safety and efficacy of this compound.
- Clinical Trials : If preclinical results remain promising, progression to clinical trials will be essential to assess its therapeutic potential in humans.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Thia-9-azabicyclo[3.3.1]nonan-7-one derivatives, and how are intermediates characterized?
Answer:
- Synthesis Strategy : Utilize a double Mannich reaction for constructing the bicyclic scaffold. For example, reacting ketones (e.g., acetone) with aldehydes (e.g., benzaldehyde) and ammonium acetate in a 1:4:2 molar ratio forms the parent bicyclic structure. Subsequent functionalization (e.g., chloroacetylation) introduces substituents at the 3- and 7-positions .
- Intermediate Characterization : Employ IR spectroscopy to confirm carbonyl stretches (e.g., amidic C=O at ~1654 cm⁻¹) and aromatic C–H stretches (~2656–2799 cm⁻¹). Thin-layer chromatography (TLC) and recrystallization from methanol ensure purity .
Q. How can crystallographic data resolve ambiguities in the stereochemistry of bicyclic scaffolds?
Answer:
- X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. For example, anisotropic displacement parameters (Uiso/Ueq) clarify atomic positions, while torsion angles (e.g., N1–C1–C2–C3 = -42.8°) confirm stereochemical assignments .
- ORTEP-3 Visualization : Generate 3D molecular models to analyze puckering parameters (e.g., Cremer-Pople coordinates) and hydrogen-bonding networks (e.g., C–H···O interactions) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) enhance understanding of the compound’s reactivity and biological interactions?
Answer:
- Density Functional Theory (DFT) : Optimize geometry using Gaussian software to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. This predicts electrophilic/nucleophilic sites for reaction design .
- Molecular Docking : Use AutoDock or Discovery Studio to simulate ligand-receptor binding. For example, analyze interactions between the bicyclic core and enzyme active sites (e.g., hydrophobic pockets or hydrogen-bond acceptors) to guide drug design .
Q. What experimental and analytical approaches address contradictions in spectral vs. crystallographic data?
Answer:
- Data Reconciliation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to validate assignments. For example, discrepancies in carbonyl stretches may indicate polymorphism or solvate formation .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C···Cl contacts) to explain packing differences between predicted and observed crystal structures .
Q. How does the thia-azabicyclo scaffold influence dynamic stereochemical behavior in solution vs. solid state?
Answer:
- Dynamic NMR : Monitor coalescence of diastereotopic protons (e.g., H9A/H9B in C9) to assess ring-flipping barriers in solution .
- Variable-Temperature XRD : Track thermal displacement parameters to identify conformational flexibility (e.g., axial-equatorial chair transitions in the bicyclic ring) .
Methodological Considerations
Q. What purification techniques are optimal for isolating enantiopure derivatives?
Answer:
Q. How can researchers validate the absence of impurities (e.g., residual solvents or byproducts)?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
